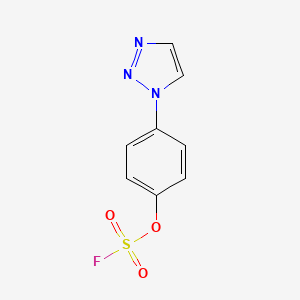![molecular formula C11H9FO4 B2723541 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid CAS No. 1171128-36-1](/img/structure/B2723541.png)
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is a chemical compound with a molecular weight of 224.19 . It is also known as (E)-3-(2-fluoro-4-(methoxycarbonyl)phenyl)acrylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ . This indicates that the compound contains carbon, hydrogen, fluorine, and oxygen atoms.Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Scientific Research Applications
Structural Investigation and Quantum Chemical Calculations
A compound closely related to the one , characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations, revealed insights into the crystal structure primarily stabilized through intra- and intermolecular interactions. These interactions are crucial for understanding the stability and reactivity of similar compounds in organic synthesis and material science applications (Venkatesan et al., 2016).
Hydrogen-Bonded Chain Formation
Investigation into compounds with similar structural motifs demonstrated the formation of hydrogen-bonded chains of rings, highlighting the potential of such compounds in designing supramolecular structures and materials with specific physical properties (Yang et al., 2006).
Synthesis of Fluorinated Heterocyclic Compounds
The application in synthesizing fluorine-bearing heterocyclic compounds such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrates the compound's role in medicinal chemistry and organic synthesis. The versatility in cyclization reactions offers pathways to diverse biologically active molecules (Shi et al., 1996).
Photoalignment in Liquid Crystal Displays (LCDs)
Compounds derived from similar molecular frameworks are reported to promote excellent photoalignment of nematic liquid crystals. This application is significant in the field of materials science, especially for the development of advanced LCD technologies (Hegde et al., 2013).
Catalysis and Polymer Synthesis
Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes indicates the compound's utility in synthesizing unsaturated esters or α,ω-diesters, showcasing its importance in polymer chemistry and catalysis (Magro et al., 2010).
Safety and Hazards
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNWYAZRIVBNW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

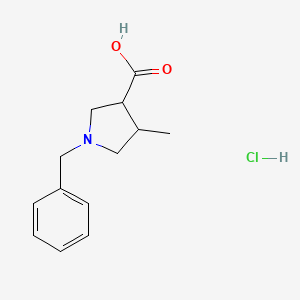
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)

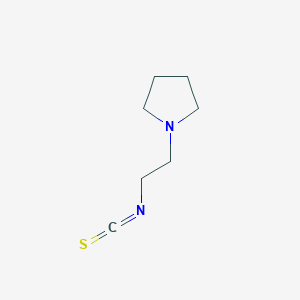
![N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide](/img/structure/B2723467.png)
![disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2723468.png)
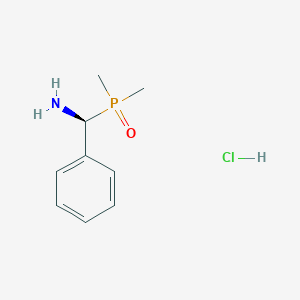
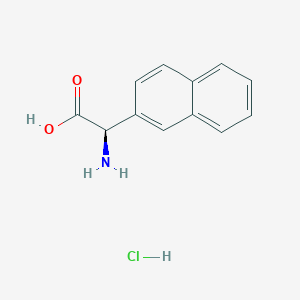

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)
